molecular formula C10H17ClN2 B7722420 (4-Tert-butylanilino)azanium;chloride

(4-Tert-butylanilino)azanium;chloride

Cat. No.: B7722420
M. Wt: 200.71 g/mol
InChI Key: VTESCYNPUGSWKG-UHFFFAOYSA-N
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Description

(4-Tert-butylanilino)azanium;chloride is a quaternary ammonium salt characterized by a tert-butyl-substituted aniline moiety bonded to an ammonium group, with chloride as the counterion. Its molecular structure can be represented as [(4-tert-butylphenyl)amino]azanium chloride.

Properties

IUPAC Name

(4-tert-butylanilino)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESCYNPUGSWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to benzyl or smaller alkyl substituents (e.g., trimethyl groups) .
  • Aromaticity : Unlike compounds with diphenyl or benzyl groups, the tert-butyl-substituted aniline lacks extended π-systems, which may limit applications in π-π interactions or photochemistry.

Example from Evidence :

  • describes synthesizing an aniline-derived compound via reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, highlighting the versatility of substituted anilines in salt formation .

Physicochemical Properties

Hypothesized Properties (Based on Structural Analogues) :

  • Melting Point : Likely higher than 64–65°C (observed in for a less bulky analog) due to improved crystal packing from the tert-butyl group .
  • Solubility : Lower aqueous solubility compared to benzyltriethylammonium chloride hydrate () but higher solubility in organic solvents like cyclohexane .
  • Stability : The tert-butyl group may enhance thermal stability, as seen in other tert-butyl-substituted aromatic compounds.

Analytical Characterization

  • HPLC/LCMS : As demonstrated in , reversed-phase HPLC with MS detection could resolve and confirm the compound’s identity .
  • X-ray Crystallography : Programs like SHELX () or WinGX () may aid in structural elucidation .

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